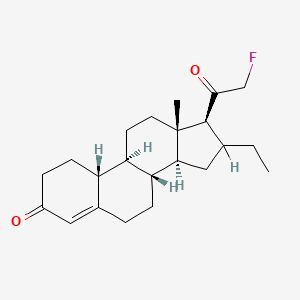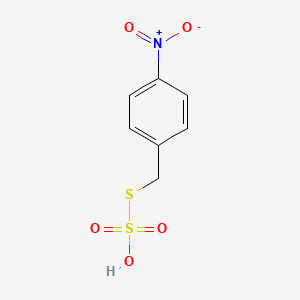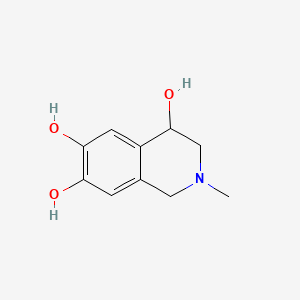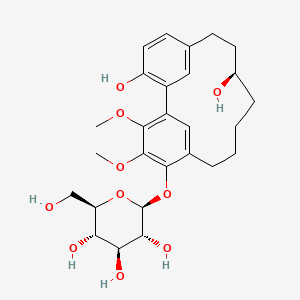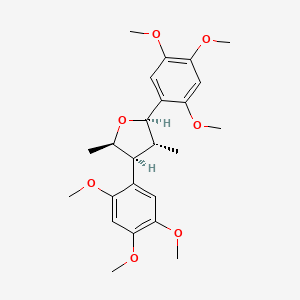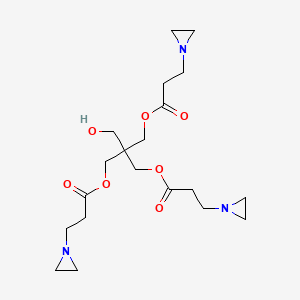
Pentaerythritoltris(3-(1-Aziridinyl)propionat)
Übersicht
Beschreibung
Pentaerythritol tris(3-(1-aziridinyl)propionate) (PEP) is an organic compound with a molecular formula of C12H20N3O6 and a molecular weight of 320.32 g/mol. It is an ester of pentaerythritol and 3-(1-aziridinyl)propionic acid. PEP is a white crystalline solid that is soluble in water and organic solvents. It is used as a cross-linking agent, a polymerization initiator, and a surfactant. It has been used in a variety of scientific research applications, including in the synthesis of polymers, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Automobillacke
Pentaerythritoltris(3-(1-Aziridinyl)propionat) wird als Vernetzer in Polyurethan-basierten Klarlacken für Automobilanwendungen verwendet . Es verbessert die Verschleißfestigkeit, die Chemikalienbeständigkeit und die Zähigkeit der Beschichtungen deutlich . Insbesondere verbessert es sowohl die physikalischen als auch die chemischen Eigenschaften von Polyurethanbeschichtungen .
Klebstoffe
Diese Verbindung dient als vielseitiger Vernetzer in Klebstoffen . Die Vernetzer können die Eigenschaften der Klebstoffe effektiv verbessern .
Verbesserung der Oberflächenhärte
Die Verbindung spielt eine wichtige Rolle bei der Verbesserung der Oberflächenhärte von Materialien . Sie sorgt dafür, dass die Beschichtung die gewünschte zielgerichtete Oberflächenhärte oder Beständigkeit aufweist, wodurch sie gegen Lösungsmittel oder unerwartete äußere Belastungen unempfänglich wird .
Beständigkeit gegen äußere Beschädigungen
Im Bereich der Automobillackierung wird die Verbindung in der Klarlackschicht auf den Beschichtungsfilmen verwendet. Diese Schicht schützt die inneren Schichten oder Karosserieteile des Fahrzeugs wirksam vor äußeren Beschädigungen wie Säureregenätzung, Oxidation, Fleckenbildung, Kratzern und Vogelkot .
Fluoreszenzsonde
Pentaerythritoltris(3-(1-Aziridinyl)propionat) wird als Fluoreszenzsonde für Lipid-Doppelschicht-Modellmembranen verwendet .
Marker für lebende Zellen
Diese Verbindung wird als Marker für lebende Zellen in Kultur verwendet .
Tensid
Pentaerythritoltris(3-(1-Aziridinyl)propionat) kann zur Herstellung von Waschmitteln, Emulgatoren und anderen Tensiden verwendet werden .
Flammschutzmittel
Diese Verbindung kann zur Herstellung von flammhemmenden Materialien wie feuerfesten Beschichtungen und feuerfesten Kunststoffen verwendet werden .
Wirkmechanismus
Target of Action
Pentaerythritol tris(3-(1-aziridinyl)propionate), also known as TAZO or Xama 7 , is a polyfunctional aziridine compound . Its primary targets are active hydrogen groups , which are found on carboxyl groups of acrylic emulsions or polyurethane dispersions .
Mode of Action
The aziridine end groups of Pentaerythritol tris(3-(1-aziridinyl)propionate) react with active hydrogen as found on carboxyl groups of acrylic emulsions or polyurethane dispersions . This reaction leads to the cross-linking of these polymers, enhancing their properties.
Biochemical Pathways
It’s known that the compound plays a crucial role in the cross-linking of aqueous and non-aqueous coatings, inks, overprint varnishes, and adhesives .
Result of Action
The primary result of Pentaerythritol tris(3-(1-aziridinyl)propionate)'s action is the enhancement of the properties of various materials. By cross-linking polymers, it improves resistance to water, chemical corrosion, and high-temperature strength . It also enhances the scrub resistance of water-based paints .
Action Environment
The action of Pentaerythritol tris(3-(1-aziridinyl)propionate) can be influenced by environmental factors. For instance, the compound is relatively stable under normal temperature conditions but may decompose under strong acidic or basic conditions . Additionally, it should be stored in a dry environment at 2-8°C to maintain its stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pentaerythritol tris(3-(1-aziridinyl)propionate) plays a significant role in biochemical reactions, primarily due to its high reactivity with active hydrogen groups. It interacts with various enzymes, proteins, and other biomolecules, forming stable covalent bonds. For instance, it is known to act as a substrate for endoglycosidase peptide N-glycosidase F (PNGase F), which is involved in the deglycosylation of glycoproteins . The compound’s aziridine groups react with carboxyl groups of acrylic emulsions or polyurethane dispersions, enhancing its cross-linking capabilities .
Cellular Effects
Pentaerythritol tris(3-(1-aziridinyl)propionate) has notable effects on various cell types and cellular processes. It serves as a fluorescent probe for lipid bilayer model membranes and a marker for living cells in culture . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with active hydrogen groups in biomolecules can lead to changes in cellular activities and functions.
Molecular Mechanism
At the molecular level, Pentaerythritol tris(3-(1-aziridinyl)propionate) exerts its effects through binding interactions with biomolecules. The aziridine end groups react with active hydrogen groups, such as those found on carboxyl groups of acrylic emulsions or polyurethane dispersions . This reaction leads to enzyme inhibition or activation and changes in gene expression. The compound’s high reactivity and cross-linking capabilities make it a valuable tool in biochemical research and applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentaerythritol tris(3-(1-aziridinyl)propionate) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under sealed and dry conditions at temperatures between 2-8°C . Its reactivity may decrease over time, affecting its efficacy in biochemical applications.
Metabolic Pathways
Pentaerythritol tris(3-(1-aziridinyl)propionate) is involved in various metabolic pathways, interacting with enzymes and cofactors. Its high reactivity with active hydrogen groups allows it to participate in metabolic reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with endoglycosidase peptide N-glycosidase F (PNGase F) is an example of its involvement in metabolic pathways .
Subcellular Localization
Pentaerythritol tris(3-(1-aziridinyl)propionate) exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. Its localization within lipid bilayer model membranes and living cells in culture highlights its role as a marker and probe in biochemical research .
Eigenschaften
IUPAC Name |
[2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]-3-hydroxypropyl] 3-(aziridin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O7/c24-13-20(14-28-17(25)1-4-21-7-8-21,15-29-18(26)2-5-22-9-10-22)16-30-19(27)3-6-23-11-12-23/h24H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPCRJOPWXUMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCC(=O)OCC(CO)(COC(=O)CCN2CC2)COC(=O)CCN3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044696 | |
| Record name | 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57116-45-7 | |
| Record name | Pentaerythritol tris[3-(1-aziridinyl)propionate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57116-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | XAMA 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057116457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aziridinepropanoic acid, 1,1'-[2-[[3-(1-aziridinyl)-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol tris(3-aziridin-1-ylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pentaerythritol tris[3-(1-aziridinyl)propionate] interact with chitosan to form a crosslinked structure, and what are the resulting effects on the film properties?
A1: Pentaerythritol tris[3-(1-aziridinyl)propionate] (PEN) acts as a crosslinking agent by reacting with the carboxyl groups present in carboxymethyl chitosan (CMC). The aziridine rings in PEN open up and form covalent bonds with the carboxyl groups of CMC, creating a three-dimensional network structure []. This crosslinking significantly impacts the film's properties:
- Increased Tensile Strength: Crosslinking with PEN enhances the mechanical strength of the chitosan film. The research showed that CMCSCL film with 4% PEN crosslinker exhibited a tensile strength of 17.1 MPa [].
- Modified Water Uptake: The degree of crosslinking influences the film's water absorption capacity. For instance, the film with 6% PEN demonstrated a water uptake of 111% [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)
![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)

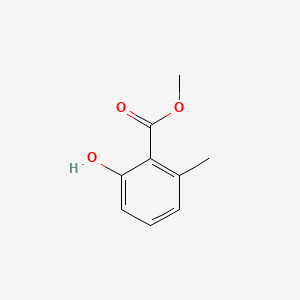
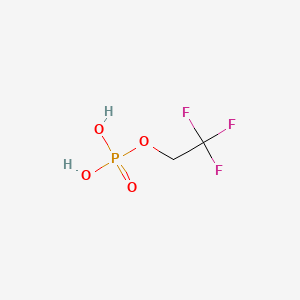

![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)
